molecular formula C25H43NO6 B1666048 10-Deoxymethymycin CAS No. 11091-33-1

10-Deoxymethymycin

Cat. No. B1666048
CAS RN: 11091-33-1
M. Wt: 453.6 g/mol
InChI Key: DZGHWPQKGWXOHD-OVPZILDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-deoxymethymycin is a macrolide antibiotic that is the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexoside of 10-deoxymethynolide. It has a role as a metabolite. It is a glycoside, a macrolide antibiotic and a monosaccharide derivative. It derives from a 10-deoxymethynolide. It is a conjugate base of a 10-deoxymethymycin(1+).

Scientific Research Applications

Synthesis and Antibiotic Development

A study by Xuan et al. (2008) describes a convenient approach for the synthesis of 10-deoxymethynolide and narbonolide, which are aglycones of the methymycin and pikromycin families of macrolide antibiotics. These compounds are produced by the pikromycin polyketide synthase from Streptomyces venezuelae. The efficient synthesis of these lactones, which contain 12- and 14-membered rings, was achieved through a combination of asymmetric aldol reaction, Yamaguchi esterification, and ring-closing metathesis, highlighting their potential in antibiotic development (Xuan et al., 2008).

Macrolactonization Research

He et al. (2006) explored the macrolactonization of 10-deoxymethynolide catalyzed by the recombinant thioesterase domain of the picromycin/methymycin synthase. This research demonstrated high efficiency in generating 10-deoxymethynolide, a critical step in the synthesis of certain macrolide antibiotics. This study offers insights into enzyme-catalyzed macrolactonization, a key process in the biosynthesis of polyketide lactones (He et al., 2006).

Engineered Strains for Novel Antibiotics

Hong et al. (2004) engineered a mutant strain of Streptomyces venezuelae, which led to the production of new olivosyl derivatives of methymycin/pikromycin. The engineered strain, created by altering the gene cluster related to deoxysugar biosynthesis, was able to attach new sugars to 10-deoxymethynolide and narbonolide, creating novel hybrid macrolide antibiotics. This study showcases the potential of genetic engineering in producing new variants of existing antibiotics (Hong et al., 2004).

properties

CAS RN

11091-33-1

Product Name

10-Deoxymethymycin

Molecular Formula

C25H43NO6

Molecular Weight

453.6 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO6/c1-9-21-14(2)10-11-20(27)15(3)12-16(4)23(18(6)24(29)31-21)32-25-22(28)19(26(7)8)13-17(5)30-25/h10-11,14-19,21-23,25,28H,9,12-13H2,1-8H3/b11-10+/t14-,15-,16+,17-,18-,19+,21-,22-,23+,25+/m1/s1

InChI Key

DZGHWPQKGWXOHD-OVPZILDZSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibiotic YC 17;  YC-17;  YC 17;  YC17.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deoxymethymycin
Reactant of Route 2
10-Deoxymethymycin
Reactant of Route 3
10-Deoxymethymycin
Reactant of Route 4
10-Deoxymethymycin
Reactant of Route 5
10-Deoxymethymycin
Reactant of Route 6
10-Deoxymethymycin

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